Cas no 1147278-68-9 (2-Oxo-2-(2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepin-1-yl)ethyl 4-formylbenzoate)

2-Oxo-2-(2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepin-1-yl)ethyl 4-formylbenzoate 化学的及び物理的性質
名前と識別子
-
- AKOS008020207
- 2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl 4-formylbenzoate
- EN300-1191450
- [2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate
- Z51082661
- 1147278-68-9
- 2-Oxo-2-(2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepin-1-yl)ethyl 4-formylbenzoate
-
- インチ: 1S/C20H18N2O5/c1-13-10-18(24)21-16-4-2-3-5-17(16)22(13)19(25)12-27-20(26)15-8-6-14(11-23)7-9-15/h2-9,11,13H,10,12H2,1H3,(H,21,24)
- InChIKey: CHKXWVXALDZQHT-UHFFFAOYSA-N
- ほほえんだ: C(OCC(=O)N1C2=CC=CC=C2NC(=O)CC1C)(=O)C1=CC=C(C=O)C=C1
計算された属性
- せいみつぶんしりょう: 366.12157168g/mol
- どういたいしつりょう: 366.12157168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 585
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.295±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 696.9±55.0 °C(Predicted)
- 酸性度係数(pKa): 14.50±0.40(Predicted)
2-Oxo-2-(2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepin-1-yl)ethyl 4-formylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1191450-0.05g |
1147278-68-9 | 90% | 0.05g |
$212.0 | 2023-07-10 | ||
Enamine | EN300-1191450-50mg |
1147278-68-9 | 90.0% | 50mg |
$212.0 | 2023-10-03 |
2-Oxo-2-(2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepin-1-yl)ethyl 4-formylbenzoate 関連文献
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2-Oxo-2-(2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepin-1-yl)ethyl 4-formylbenzoateに関する追加情報
Comprehensive Overview of 2-Oxo-2-(2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepin-1-yl)ethyl 4-formylbenzoate (CAS No. 1147278-68-9)
The compound 2-Oxo-2-(2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepin-1-yl)ethyl 4-formylbenzoate (CAS No. 1147278-68-9) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its unique structure, combining a benzodiazepine core with a formylbenzoate moiety, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in modulating central nervous system (CNS) targets, given the historical relevance of benzodiazepine derivatives in neurology and psychiatry.
In recent years, the demand for novel small-molecule modulators has surged, driven by advancements in precision medicine and targeted therapy. This compound's multifunctional design aligns with trends in polypharmacology, where molecules interact with multiple biological targets to enhance therapeutic efficacy. Its 4-formylbenzoate group also offers versatility for further chemical modifications, making it a valuable intermediate in medicinal chemistry workflows.
The synthesis and characterization of CAS 1147278-68-9 have been explored in peer-reviewed literature, highlighting its structural stability and reactivity profile. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirm its purity and molecular integrity. These properties are critical for researchers investigating its bioavailability and metabolic pathways, which are key considerations in preclinical development.
From an industrial perspective, this compound falls under the category of high-value fine chemicals. Its production requires stringent quality control measures to ensure consistency across batches—a priority for laboratories focusing on reproducible research. The growing emphasis on green chemistry has also spurred interest in optimizing its synthesis to minimize environmental impact, aligning with global sustainability goals.
Emerging discussions in computational chemistry have leveraged molecular docking studies to predict the interactions of 2-Oxo-2-(2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepin-1-yl)ethyl 4-formylbenzoate with biological receptors. Such in silico approaches accelerate the identification of potential therapeutic applications while reducing reliance on in vivo experimentation. This resonates with the broader shift toward AI-driven drug discovery, where algorithms analyze vast datasets to prioritize candidate molecules.
Safety and handling protocols for this compound adhere to standard laboratory practices. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) is recommended during manipulation. Storage conditions typically involve temperature-controlled environments to preserve its chemical stability, a detail frequently queried by procurement specialists.
In summary, CAS 1147278-68-9 represents a convergence of structural innovation and therapeutic potential. Its relevance spans academic research, pharmaceutical R&D, and industrial applications, making it a compound worth monitoring in the evolving landscape of bioactive molecules. As scientific inquiries into benzodiazepine analogs continue to expand, this molecule may unlock new avenues for addressing unmet medical needs.
1147278-68-9 (2-Oxo-2-(2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepin-1-yl)ethyl 4-formylbenzoate) 関連製品
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 111079-03-9(Isoxazole,5-methyl-3-(trifluoromethyl)-)
- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)
- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
- 1448776-80-4(3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)
- 2229425-31-2(3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)
- 865182-80-5(N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-fluorobenzamide)
- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)
- 2580128-61-4((4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid)
- 13042-06-3(3-methoxynaphthalene-2-carboxamide)